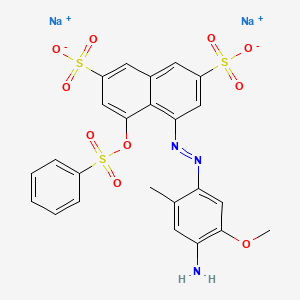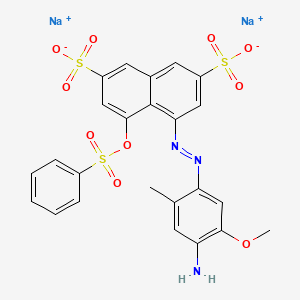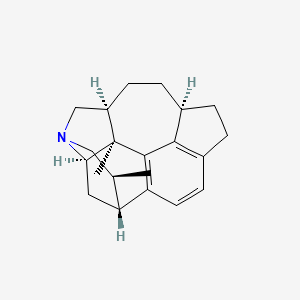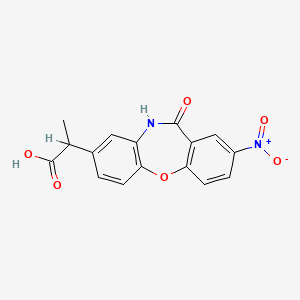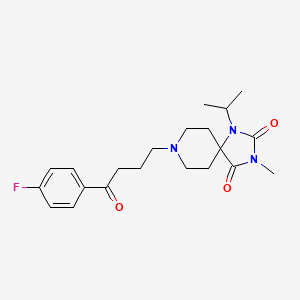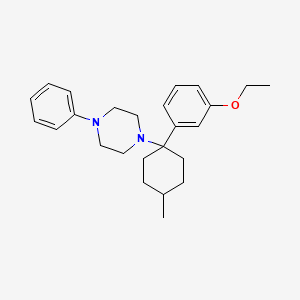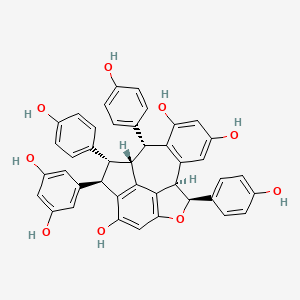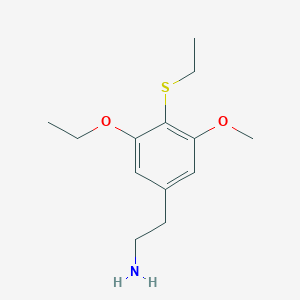![molecular formula C26H25ClN2O4 B12778145 N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide CAS No. 926035-34-9](/img/structure/B12778145.png)
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide is a complex organic compound with significant potential in various scientific fields This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzazepine Core: This step typically involves the cyclization of a suitable precursor, such as a substituted phenylamine, under acidic or basic conditions.
Introduction of Functional Groups: The chloro and dihydroxy groups are introduced through selective halogenation and hydroxylation reactions, respectively.
Coupling Reactions: The final step involves coupling the benzazepine core with the appropriate benzamide derivative using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones under mild conditions using reagents like PCC or DMP.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: NaOH (Sodium hydroxide), K2CO3 (Potassium carbonate)
Major Products
Oxidation: Quinone derivatives
Reduction: Hydroxy derivatives
Substitution: Amino or thiol derivatives
Aplicaciones Científicas De Investigación
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzazepine core.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core is known to interact with dopamine receptors, potentially modulating neurotransmitter activity. The chloro and dihydroxy groups may enhance binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide
- This compound
Uniqueness
The unique combination of functional groups in this compound provides it with distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with specific molecular targets makes it a valuable compound for various scientific applications.
Propiedades
Número CAS |
926035-34-9 |
|---|---|
Fórmula molecular |
C26H25ClN2O4 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H25ClN2O4/c1-15-5-3-4-6-19(15)25(32)28-18-8-9-20(16(2)13-18)26(33)29-12-11-23(30)24(31)21-14-17(27)7-10-22(21)29/h3-10,13-14,23-24,30-31H,11-12H2,1-2H3,(H,28,32)/t23-,24-/m1/s1 |
Clave InChI |
VAVCSBDSVJMVNG-DNQXCXABSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CC[C@H]([C@@H](C4=C3C=CC(=C4)Cl)O)O)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC(C(C4=C3C=CC(=C4)Cl)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


